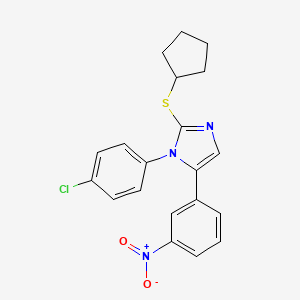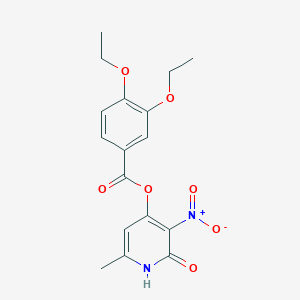
3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. PACAP-27 is a member of the VIP/secretin/glucagon family of peptides and is highly conserved across species. It is involved in a variety of physiological processes, including neurotransmission, neuroprotection, and inflammation.
Aplicaciones Científicas De Investigación
PACAP-27 has been studied for its potential therapeutic applications in a variety of fields, including neurology, ophthalmology, and endocrinology. In neurology, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In ophthalmology, PACAP-27 has been studied for its potential to treat retinal diseases such as glaucoma and diabetic retinopathy. In endocrinology, PACAP-27 has been shown to regulate the release of hormones such as insulin and growth hormone.
Mecanismo De Acción
PACAP-27 exerts its biological effects through binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are widely expressed in the nervous system, endocrine system, and immune system. Upon binding to its receptors, PACAP-27 activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the biological effects of PACAP-27.
Biochemical and Physiological Effects
PACAP-27 has a variety of biochemical and physiological effects, depending on the tissue and receptor type. In the nervous system, PACAP-27 has been shown to regulate neurotransmitter release, neuronal survival, and synaptic plasticity. In the endocrine system, PACAP-27 regulates hormone release and cell proliferation. In the immune system, PACAP-27 has anti-inflammatory effects and regulates immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PACAP-27 has several advantages for lab experiments, including its high stability and specificity for its receptors. However, there are also limitations to using PACAP-27, including its high cost and the need for specialized equipment and expertise to synthesize and handle the peptide.
Direcciones Futuras
There are several future directions for research on PACAP-27. One area of interest is the development of PACAP-27 analogs with improved stability and receptor selectivity. Another area of interest is the use of PACAP-27 in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of PACAP-27 and its potential therapeutic applications in various fields.
Métodos De Síntesis
PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. PACAP-27 is synthesized as a C-terminal amide, which is important for its biological activity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Propiedades
IUPAC Name |
3-(phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)15-9-8-14(17(20)21)10-16(15)19-18(22)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIHKIWUDPGDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)


![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2417623.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)
![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)